molecular formula C18H27NO2 B8409256 Ethyl 3-(4-benzylpiperidin-1-yl)butyrate

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate

Cat. No.: B8409256
M. Wt: 289.4 g/mol
InChI Key: BENBINKQVKPPLJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate is a piperidine-derived ester characterized by a benzyl-substituted piperidine ring linked to a butyrate ester group. For instance, related compounds like 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) are synthesized via refluxing intermediates in ethanol or ethyl acetate, yielding crystalline solids with moderate to high purity (43–82% yields) .

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 3-(4-benzylpiperidin-1-yl)butanoate

InChI

InChI=1S/C18H27NO2/c1-3-21-18(20)13-15(2)19-11-9-17(10-12-19)14-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3

InChI Key

BENBINKQVKPPLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1CCC(CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Piperidine-Containing Esters

Piperidine derivatives with ester functionalities, such as 2,2,6,6-tetramethylpiperidin-4-yl butyrate , share structural similarities with ethyl 3-(4-benzylpiperidin-1-yl)butyrate. Key differences include:

  • Substituents : The benzyl group on the piperidine ring in the target compound contrasts with the tetramethyl substitution in 2,2,6,6-tetramethylpiperidin-4-yl butyrate, which likely alters solubility and biological activity .
  • Synthesis : Piperidine esters are typically synthesized via condensation reactions under reflux, similar to the methods used for compound 3h .

Simple Esters: Ethyl Butyrate (C₆H₁₂O₂)

Ethyl butyrate, a widely used flavoring agent, differs significantly in structure and function:

  • Molecular Simplicity : Ethyl butyrate lacks the piperidine ring, resulting in a lower molecular weight (116.16 g/mol vs. ~287.40 g/mol for the target compound) and higher volatility .
  • Odor Profile : Ethyl butyrate exhibits a pineapple-like odor (threshold: 0.015 ppm) but is also described as grapefruit-like in some sources, highlighting variability in sensory properties .
  • Applications : Unlike the piperidine-derived target compound, ethyl butyrate is used industrially in perfumes, food flavorings (e.g., orange juice), and solvents due to its fruity aroma and low cost .

Pharmacological Activity

  • Cholinesterase Inhibition: Piperidine derivatives like 3-(4-benzylpiperidin-1-yl)-N'-(quinolin-4-ylmethylene)propanehydrazide (4h) demonstrate potent cholinesterase inhibition (IC₅₀ values in the nanomolar range), a trait likely shared by this compound due to structural homology .
  • Antioxidant Capacity : Some analogs exhibit moderate antioxidant activity, though this is less prominent than their enzymatic inhibition .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Odor Boiling Point (°C)
This compound C₁₈H₂₅NO₂ 287.40* Organic solvents (e.g., ethanol) Not reported Not available
Ethyl Butyrate C₆H₁₂O₂ 116.16 Propylene glycol, oils Pineapple/Grapefruit 120–121
2,2,6,6-Tetramethylpiperidin-4-yl butyrate C₁₃H₂₃NO₂ 225.33 Not reported Not reported Not available

*Calculated based on structural analogs.

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